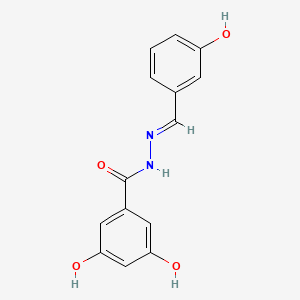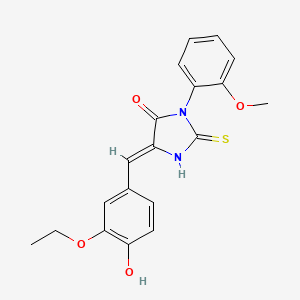
3-(1,3-苯并二氧杂环-5-基)-2-(4-硝基苯基)丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile and its derivatives often involves reactions that introduce the benzodioxol and nitrophenyl functionalities into the acrylonitrile framework. For instance, the addition of specific substituents to the acrylonitrile group can afford variously substituted derivatives, highlighting the compound's versatile synthetic adaptability (Vardanyan et al., 2021).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FT-IR, UV-vis, and NMR techniques have been employed to elucidate the molecular structure of similar compounds. The crystal structure determination of related acrylate derivatives, for example, provides insight into the spatial arrangement and confirms the presence of the distinct functional groups characteristic of these molecules (Dölling et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile typically showcase its reactivity towards various reagents, leading to a wide range of derivatives. The compound's interactions with nucleophiles and electrophiles demonstrate its utility in synthetic chemistry, serving as a precursor for further chemical modifications (Sączewski et al., 2004).
Physical Properties Analysis
The physical properties of 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined using standard laboratory techniques and are essential for predicting the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interaction with other chemicals, are of significant interest. Studies on related compounds have shown a range of chemical behaviors, from high reactivity in cycloaddition reactions to specific inhibitory activities in biological systems, highlighting the diverse chemical nature of this class of compounds (Abdou et al., 1998).
科学研究应用
合成和结构分析
合成和细胞毒活性: Sa̧czewski 等人 (2004) 的一项研究重点合成具有各种取代呋喃、噻吩或苯环的丙烯腈。他们发现这些化合物对人癌细胞系具有显着的体外细胞毒活性,一些化合物显示出的活性高于顺铂和依托泊苷等传统药物。该研究突出了此类化合物在癌症治疗中的潜力 (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
光电应用: Anandan 等人 (2018) 设计并合成了用于光电器件的噻吩染料。这些化合物,包括丙烯腈的变体,表现出有希望的非线性吸收和光学限制行为,这对于保护光子或光电器件中的人眼和光学传感器至关重要 (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
化学反应和性质
化学反应性研究: Narasimhan 等人 (1973) 的研究探索了苯甲腈对硝基苄叉与 3-苯基-2H-氮杂丙烯的化学反应性。他们发现了导致形成各种新型化合物的新反应,表明在有机合成和药物开发中具有潜在应用 (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).
光谱和晶体结构分析: Hranjec 等人 (2012) 合成了新型苯并咪唑和苯并咪唑喹啉并对其进行了分析,证明了它们作为不同阳离子的化学传感器的潜力。他们的研究提供了对丙烯腈衍生物在传感器技术中应用的见解 (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
在药物开发和治疗中的潜力
抗增殖和抗结核活性: Carta 等人 (2004) 合成了一系列丙烯腈并测试了它们的抗增殖和抗结核活性。他们的研究结果表明在抗菌和抗肿瘤领域具有显着的潜力,突出了这些化合物在药物化学中的重要性 (Carta, Palomba, Boatto, Busonera, Murreddu, & Loddo, 2004).
抗菌剂: Sa̧czewski 等人 (2008) 对新型杂芳基丙烯腈的另一项研究显示出抗菌和细胞毒活性,表明它们具有作为抗菌剂的潜力 (Sa̧czewski, Stencel, Bieńczak, Langowska, Michaelis, Werel, Hałasa, Reszka, & Bednarski, 2008).
属性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c17-9-13(12-2-4-14(5-3-12)18(19)20)7-11-1-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKVENYUFQHGTA-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)
![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)
![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)


